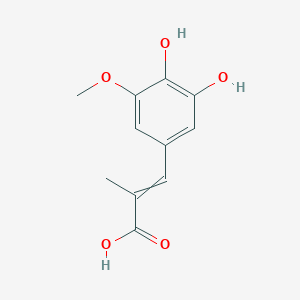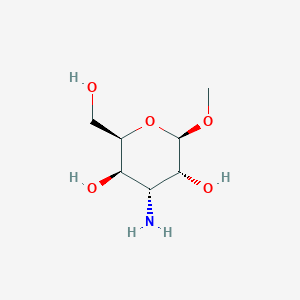
beta-D-Gulopyranoside, methyl 3-amino-3-deoxy-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Gulopyranoside, methyl 3-amino-3-deoxy-(9CI): is a chemical compound with the molecular formula C7H13NO5 It is a derivative of gulose, a sugar molecule, and features an amino group substitution at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Gulopyranoside, methyl 3-amino-3-deoxy-(9CI) typically involves the protection of hydroxyl groups, followed by the introduction of the amino group at the desired position. The process may include steps such as:
Protection of Hydroxyl Groups: Using reagents like acetyl chloride or benzyl chloride to protect the hydroxyl groups.
Introduction of Amino Group: Utilizing reagents like azides or amines under specific conditions to introduce the amino group.
Deprotection: Removing the protective groups to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Beta-D-Gulopyranoside, methyl 3-amino-3-deoxy-(9CI) is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is utilized to study carbohydrate-protein interactions. It serves as a model compound to understand the binding mechanisms of sugars with proteins and enzymes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of glycosylated drugs. Its amino group can be modified to create derivatives with enhanced biological activity and specificity.
Industry: In the industrial sector, beta-D-Gulopyranoside, methyl 3-amino-3-deoxy-(9CI) is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds.
Mechanism of Action
The mechanism of action of beta-D-Gulopyranoside, methyl 3-amino-3-deoxy-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the third carbon position plays a crucial role in binding to these targets, influencing their activity and function. The compound can modulate biochemical pathways by either inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
- Beta-D-Glucopyranoside, methyl 3-amino-3-deoxy-(9CI)
- Beta-D-Mannopyranoside, methyl 3-amino-3-deoxy-(9CI)
- Beta-D-Galactopyranoside, methyl 3-amino-3-deoxy-(9CI)
Comparison: Compared to these similar compounds, beta-D-Gulopyranoside, methyl 3-amino-3-deoxy-(9CI) exhibits unique structural features that influence its reactivity and binding properties. The specific arrangement of hydroxyl and amino groups in its structure allows for distinct interactions with biological targets, making it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C7H15NO5 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6R)-4-amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol |
InChI |
InChI=1S/C7H15NO5/c1-12-7-6(11)4(8)5(10)3(2-9)13-7/h3-7,9-11H,2,8H2,1H3/t3-,4-,5+,6-,7-/m1/s1 |
InChI Key |
GJFIBNOHCLHAOT-XUUWZHRGSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@@H]([C@H]([C@H](O1)CO)O)N)O |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


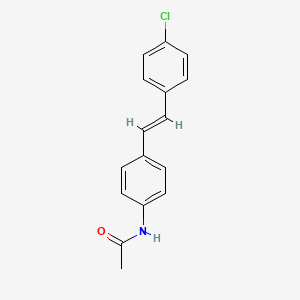
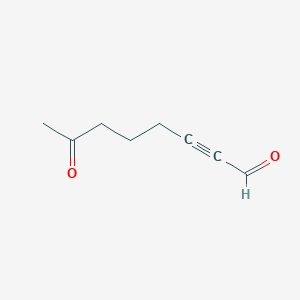
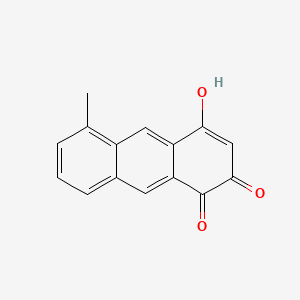
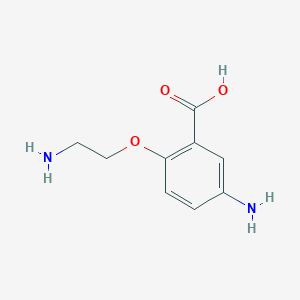
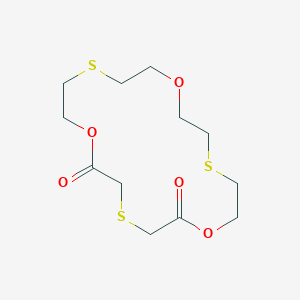
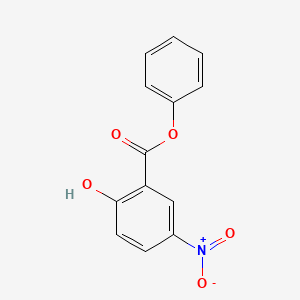
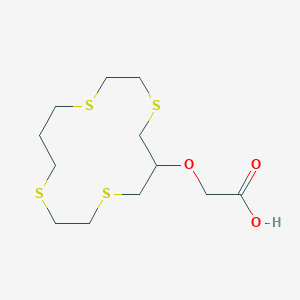

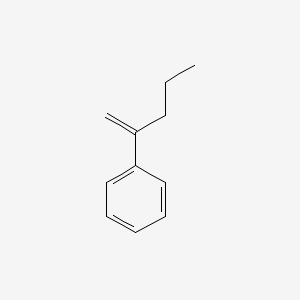



![3-Ethyl-2-((E)-2-[3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-(phenylsulfanyl)-1-cyclohexen-1-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13811030.png)
